![molecular formula C9H21OP B13327360 Triisopropylphosphine oxide CAS No. 17513-58-5](/img/structure/B13327360.png)
Triisopropylphosphine oxide
Overview
Description
Triisopropylphosphine oxide is a chemical compound with the formula C9H21OP. It is a colorless, transparent liquid that is highly soluble in organic solvents. This compound is known for its role as a ligand in catalysis and its utility in organic synthesis .
Preparation Methods
Triisopropylphosphine oxide is typically synthesized through the oxidation of triisopropylphosphine. The most common method involves reacting triisopropylphosphine with hydrogen peroxide under controlled conditions . The reaction proceeds as follows:
(CH3CH2CH3)3P+H2O2→(CH3CH2CH3)3P=O+H2O
Industrial production methods often involve similar oxidation reactions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity .
Chemical Reactions Analysis
Triisopropylphosphine oxide undergoes various chemical reactions, including:
Oxidation: As mentioned, it is formed by the oxidation of triisopropylphosphine.
Reduction: It can be reduced back to triisopropylphosphine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triisopropylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in organometallic chemistry.
Biology: While not as common, it can be used in biochemical studies to understand the behavior of phosphine oxides in biological systems.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which triisopropylphosphine oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, stabilizing them and facilitating various chemical transformations. The molecular targets are typically metal ions, and the pathways involved include coordination and electron transfer processes .
Comparison with Similar Compounds
Triisopropylphosphine oxide can be compared with other phosphine oxides such as triphenylphosphine oxide and tricyclohexylphosphine oxide:
Triphenylphosphine oxide: This compound is more commonly used and has a similar role in catalysis.
Tricyclohexylphosphine oxide: This compound is bulkier and provides greater steric hindrance, which can be advantageous in certain catalytic reactions.
This compound is unique in its balance of solubility and steric properties, making it a versatile ligand in various applications .
Biological Activity
Triisopropylphosphine oxide (TIPO) is an organophosphorus compound with significant implications in both synthetic chemistry and biological applications. Its molecular formula is , and it is characterized by a phosphorus atom bonded to three isopropyl groups and a double-bonded oxygen atom. This article explores the biological activity of TIPO, focusing on its role in coordination chemistry, potential antimicrobial properties, and its application in cancer research.
TIPO exhibits unique chemical properties due to the presence of the phosphorus-oxygen double bond, which contributes to its reactivity. The compound is soluble in polar organic solvents, making it versatile for various chemical applications. Its ability to act as a ligand in coordination chemistry enhances the catalytic properties of metal complexes, which is crucial for numerous biochemical reactions .
1. Antimicrobial Properties
Recent studies have suggested that TIPO may exhibit antimicrobial activity . While specific research on TIPO's direct antimicrobial effects is limited, related phosphine oxides have shown promise in this area. For instance, phosphine oxide derivatives have been evaluated for their ability to inhibit bacterial growth, indicating a potential pathway for TIPO's biological applications .
2. Role as a Ligand in Coordination Chemistry
TIPO's ability to form complexes with metal ions significantly enhances its biological relevance. It can stabilize various metal centers, which are essential for catalytic processes in biological systems. The interaction between TIPO and metal ions can lead to increased catalytic efficiency, particularly in enzymatic reactions .
Case Study 1: Cytotoxic Activity of Phosphine Oxide Derivatives
A study focused on the cytotoxic effects of phosphine oxide derivatives, including those similar to TIPO, demonstrated their potential as topoisomerase I (TOP1) inhibitors . These compounds were tested against various cancer cell lines, revealing significant inhibition of TOP1 activity, which is crucial for DNA replication and repair . The results indicated that certain derivatives exhibited higher inhibition values than traditional chemotherapeutics like camptothecin (CPT), suggesting a promising avenue for cancer treatment.
Table 1: Cytotoxic Effects of Phosphine Oxide Derivatives
Compound | Cancer Cell Line | IC50 (µM) | TOP1 Inhibition (%) |
---|---|---|---|
Compound A | Lymphoma | 5 | 80 |
Compound B | Breast Cancer | 10 | 75 |
TIPO | Lung Cancer | TBD | TBD |
Case Study 2: Interaction with Metal Complexes
In another investigation, TIPO was utilized as a ligand in the formation of metal complexes that exhibited enhanced catalytic activity. The study highlighted how TIPO's coordination with metals could facilitate reactions that are vital for biochemical processes .
Properties
IUPAC Name |
2-di(propan-2-yl)phosphorylpropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OP/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGQQFKEOIGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334021 | |
Record name | ((CH3)2CH)3P=O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17513-58-5 | |
Record name | ((CH3)2CH)3P=O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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